molecular formula C22H23FN2O5 B564239 (R)-Citalopram-d6 Oxalate CAS No. 1217768-91-6

(R)-Citalopram-d6 Oxalate

Cat. No. B564239
M. Wt: 420.47
InChI Key: KTGRHKOEFSJQNS-GIJPFRRLSA-N
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Description

“®-Citalopram-d6 Oxalate” is a derivative of citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other select psychiatric disorders1. The “d6” in the name indicates that it is a deuterated form of citalopram, meaning some of its hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. The “oxalate” refers to the oxalate salt form of the compound2.



Synthesis Analysis

The synthesis of “®-Citalopram-d6 Oxalate” is not explicitly detailed in the search results. However, the synthesis of similar compounds often involves complex organic reactions, including the formation of oxalate salts34. The synthesis process can be influenced by various factors such as reactant concentration, stirring speed, reaction temperature, and the presence of additives5.



Molecular Structure Analysis

The molecular structure of “®-Citalopram-d6 Oxalate” is not directly provided in the search results. However, the structure of citalopram, the parent compound, is well-known1. It is likely that the structure of “®-Citalopram-d6 Oxalate” would be similar, with the only difference being the replacement of certain hydrogen atoms with deuterium63.



Chemical Reactions Analysis

The specific chemical reactions involving “®-Citalopram-d6 Oxalate” are not detailed in the search results. However, oxalate compounds are known to participate in various chemical reactions, including thermal decomposition7 and catalytic reduction8. The exact reactions would depend on the specific conditions and reactants present49.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “®-Citalopram-d6 Oxalate” are not provided in the search results. However, oxalate compounds in general are known to have certain characteristic properties. For example, they can form coordination polymers and hydrogen-bonded networks3. They can also bind to minerals in the gut and prevent the body from absorbing them11.


Safety And Hazards

properties

IUPAC Name

(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-GIJPFRRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Citalopram-d6 Oxalate

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